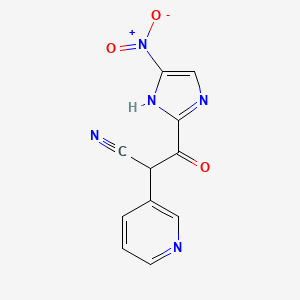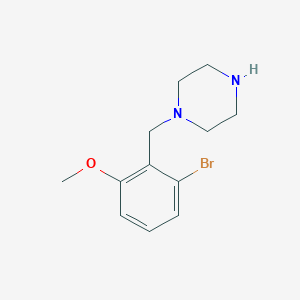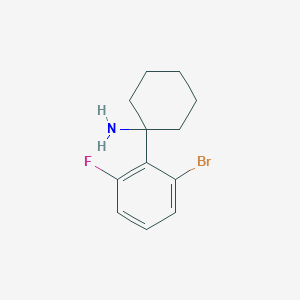
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine involves several steps. One common method includes the bromination and fluorination of cyclohexanone derivatives, followed by amination. The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine is not fully understood. it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it binds to the NMDA receptor and blocks the ion channel, reducing the activity of glutamate in the brain. This mechanism is similar to that of ketamine, a well-known NMDA receptor antagonist.
Comparison with Similar Compounds
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine can be compared with other phenylcyclohexylamines, such as:
1-(2-Bromophenyl)cyclohexan-1-amine: Similar in structure but lacks the fluorine atom.
1-(2-Fluorophenyl)cyclohexan-1-amine: Similar in structure but lacks the bromine atom.
1-(2-Chlorophenyl)cyclohexan-1-amine: Contains a chlorine atom instead of bromine or fluorine.
The presence of both bromine and fluorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrFN |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-(2-bromo-6-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-9-5-4-6-10(14)11(9)12(15)7-2-1-3-8-12/h4-6H,1-3,7-8,15H2 |
InChI Key |
POTNOXWASOESCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=CC=C2Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


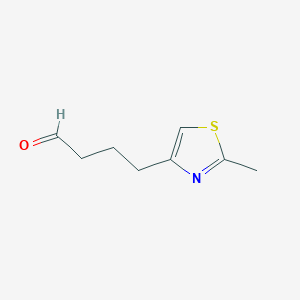
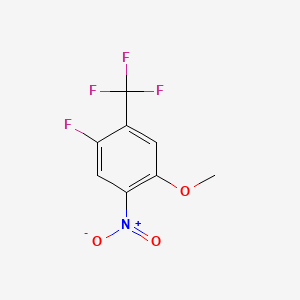
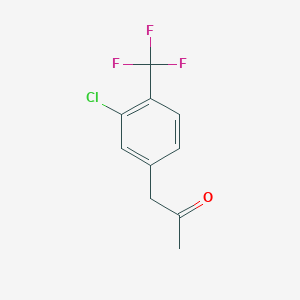

![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)


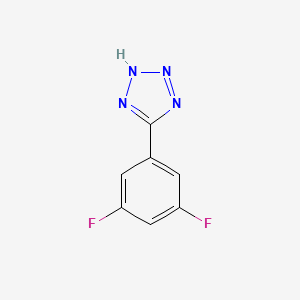
![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)
